6-[4-(3-chlorophenyl)piperazin-1-yl]-N-methyl-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[4-(3-chlorophenyl)piperazin-1-yl]-N-methyl-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that features a piperazine ring, a triazine ring, and various substituents including a chlorophenyl and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3-chlorophenyl)piperazin-1-yl]-N-methyl-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common approach is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom . The piperazine ring can be introduced through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[4-(3-chlorophenyl)piperazin-1-yl]-N-methyl-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
6-[4-(3-chlorophenyl)piperazin-1-yl]-N-methyl-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[4-(3-chlorophenyl)piperazin-1-yl]-N-methyl-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with GABA receptors, potentially leading to hyperpolarization of nerve endings and resulting in various biological effects . The triazine ring may also contribute to its activity by interacting with other molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
6-[4-(3-chlorophenyl)piperazin-1-yl]-N-methyl-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its trifluoromethoxy group, in particular, may enhance its metabolic stability and bioavailability compared to similar compounds .
Properties
Molecular Formula |
C21H21ClF3N7O |
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Molecular Weight |
479.9 g/mol |
IUPAC Name |
6-[4-(3-chlorophenyl)piperazin-1-yl]-4-N-methyl-2-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H21ClF3N7O/c1-26-18-28-19(27-15-5-7-17(8-6-15)33-21(23,24)25)30-20(29-18)32-11-9-31(10-12-32)16-4-2-3-14(22)13-16/h2-8,13H,9-12H2,1H3,(H2,26,27,28,29,30) |
InChI Key |
RPYXPDFYECWATJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC(=N1)N2CCN(CC2)C3=CC(=CC=C3)Cl)NC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
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